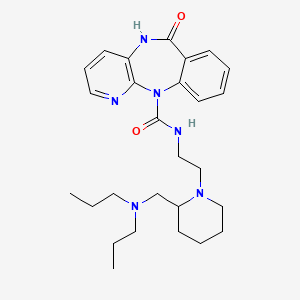
AF-DX 384
Cat. No. B1662581
Key on ui cas rn:
118290-26-9
M. Wt: 478.6 g/mol
InChI Key: MZDYABXXPZNUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04873236
Procedure details


The darkened mixture of 1.806 g (0.005 mol) of 11-[[[2-bromo-ethyl]amino]carbonyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, 0.992 g (0.005 mol) of 2-[(dipropylamino)-methyl]piperidine, 20 ml of anhydrous acetonitrile and 0.75 g (0.005 mol) of sodium iodide was refluxed for 4 hours with stirring under a nitrogen atmosphere. The mixture was left to cool, 50 ml of 10% aqueous potassium carbonate solution were added and the organic phase was separated off. The aqueous phase was extracted five times in all, with 10 ml aliquots of dichloromethane. The combined organic extracts were dried over sodium sulphate with the addition of animal charcoal and evaporated down in vacuo. The residue was purified by column chromatography on silica gel (30-60 microns) and using dichloromethane/cyclohexane/methanol/conc. ammonia 68/15/15/1 (v/v/v/v) as eluant. The corresponding eluates were evaporated down, the residue was recrystallised once from acetonitrile and dried in a vacuum dryer at 50° C. until a constant weight was obtained. 0.7 g (29% of theory) of colourless crystals were obtained, m.p. 163°-164° C., which were identical according to their mixed melting point, thin layer chromatogram and IR spectrum, to a preparation prepared according to Example 29.
Name
11-[[[2-bromo-ethyl]amino]carbonyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Quantity
1.806 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][NH:4][C:5]([N:7]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:11](=[O:18])[NH:10][C:9]2[CH:19]=[CH:20][CH:21]=[N:22][C:8]1=2)=[O:6].[CH2:23]([N:26]([CH2:30][CH:31]1[CH2:36][CH2:35][CH2:34][CH2:33][NH:32]1)[CH2:27][CH2:28][CH3:29])[CH2:24][CH3:25].[I-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:23]([N:26]([CH2:30][CH:31]1[CH2:36][CH2:35][CH2:34][CH2:33][N:32]1[CH2:2][CH2:3][NH:4][C:5]([N:7]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:11](=[O:18])[NH:10][C:9]2[CH:19]=[CH:20][CH:21]=[N:22][C:8]1=2)=[O:6])[CH2:27][CH2:28][CH3:29])[CH2:24][CH3:25] |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
11-[[[2-bromo-ethyl]amino]carbonyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
|
|
Quantity
|
1.806 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCNC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
|
Name
|
|
|
Quantity
|
0.992 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N(CCC)CC1NCCCC1
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 4 hours
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted five times in all, with 10 ml aliquots of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over sodium sulphate with the addition of animal charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel (30-60 microns)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The corresponding eluates were evaporated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallised once from acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum dryer at 50° C. until a constant weight
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
0.7 g (29% of theory) of colourless crystals were obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed melting point, thin layer chromatogram and IR spectrum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to a preparation prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)N(CCC)CC1N(CCCC1)CCNC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
